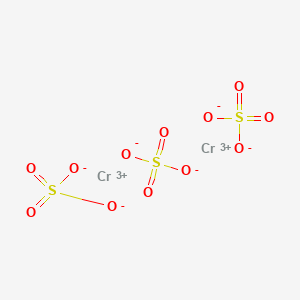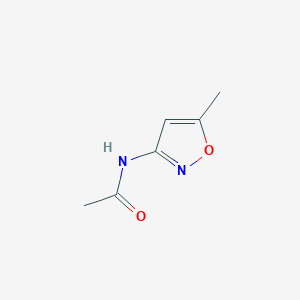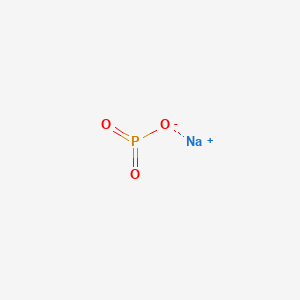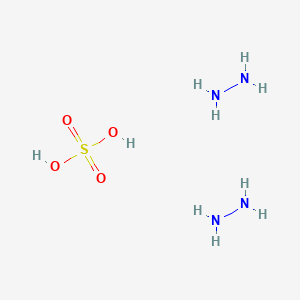![molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2](/img/structure/B80020.png)
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves various chemical reactions tailored to introduce specific functional groups or structural modifications. A notable synthesis pathway involves the construction of an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine utilizing environmentally benign solvents and demonstrating a green, efficient method for expanding structural diversity (Padmaja et al., 2018). Additionally, Cu(I)-catalyzed synthesis from aminopyridines and nitroolefins using air as the oxidant offers a general approach for constructing a variety of imidazo[1,2-a]pyridines (Rulong Yan et al., 2012).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been characterized using single-crystal X-ray diffraction, revealing detailed insights into their crystallographic parameters. For example, a study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives was conducted, highlighting the influence of substitution on the proton position of the NH group at the imidazole unit (Lorenc et al., 2008).
Chemical Reactions and Properties
Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including nitration and recyclization, leading to a diverse array of structural motifs. For instance, nitration of imidazo[1,5-a]pyridines typically occurs most readily in the 1-position, illustrating the compound's reactivity towards electrophilic substitution reactions (Glover & Peck, 1980). Moreover, recyclization of nitrated derivatives into imidazole derivatives demonstrates the compound's versatility in chemical transformations (Lomov, 2016).
Physical Properties Analysis
The physical properties of imidazo[4,5-b]pyridine derivatives, such as thermal stability and magnetic properties, have been thoroughly investigated. For example, the thermal stability of Co(II) and Ni(II) complexes derived from imidazo[1,2-a]pyridin-2-ylacetic acid is less compared to Mn(II) and Cd(II) complexes, highlighting differences in their thermal behavior and providing insights into their physical properties (Dylong et al., 2014).
Chemical Properties Analysis
The chemical properties of imidazo[4,5-b]pyridine derivatives, including their reactivity and interaction with other molecules, are key areas of interest. The preparation of nitropyrido[3,4-c]furoxan derivatives, for example, showcases the ability of these compounds to form charge-transfer complexes and add elements of water to yield crystalline hydrates, indicating significant reactivity and chemical versatility (Bailey et al., 1971).
Applications De Recherche Scientifique
Heterocyclic N-oxide Molecules in Synthesis and Medicine
Heterocyclic N-oxide derivatives, including imidazo[4,5-b]pyridine structures, are known for their versatility as synthetic intermediates and their significant biological activities. These compounds play a critical role in metal complexes formation, catalysts design, asymmetric synthesis, and have been explored for their medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The emphasis on these molecules highlights their potential in advancing organic chemistry and drug development, underscoring their importance in creating new therapeutic agents with enhanced pharmacokinetic profiles and efficacy (Li et al., 2019).
Imidazopyridine-Based Derivatives in Drug Development
Imidazopyridine-based derivatives, which share structural similarities with 3H-Imidazo[4,5-b]pyridine, have been identified as potential inhibitors against multi-drug resistant bacterial infections. This review focuses on the preparation strategies and antibacterial profiles of these derivatives, offering insights into their structure-activity relationship (SAR). It highlights the necessity for tuning available compounds to develop novel, potent antibacterial agents with fewer side effects, demonstrating the therapeutic versatility of the imidazopyridine scaffold in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).
Propriétés
IUPAC Name |
4-hydroxy-7-nitroimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMJEGDEBBHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














